molecular formula C8H14F3N B15275790 1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

Cat. No.: B15275790
M. Wt: 181.20 g/mol
InChI Key: WSBOWYZTUNRAOX-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexan-1-amine structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with 2,2,2-trifluoroethylamine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3N/c9-8(10,11)6-7(12)4-2-1-3-5-7/h1-6,12H2

InChI Key

WSBOWYZTUNRAOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(F)(F)F)N

Origin of Product

United States

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